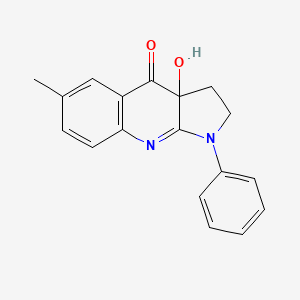

(+)-Blebbistatin

Description

structure in first source

Properties

IUPAC Name |

3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAXPYOBKSJSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017342 | |

| Record name | 1-Phenyl-1,2,3,4-tetrahydro-4-hydroxypyrrolo(2.3-b)-7-methylquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674289-55-5 | |

| Record name | 1,2,3,3a-Tetrahydro-3a-hydroxy-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674289-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Blebbistatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0674289555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,2,3,4-tetrahydro-4-hydroxypyrrolo(2.3-b)-7-methylquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BLEBBISTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20WC4J7CQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-Blebbistatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Blebbistatin is a highly specific, cell-permeable, and reversible inhibitor of class II myosins. It has become an indispensable tool in cell biology for dissecting the roles of myosin II in a multitude of cellular processes, including cytokinesis, cell migration, and muscle contraction. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interaction with the myosin II motor domain. We present quantitative data on its inhibitory potency, detail the experimental protocols used to elucidate its mechanism, and visualize the key molecular interactions and affected signaling pathways.

Introduction

Myosin II is a molecular motor protein that converts the chemical energy from ATP hydrolysis into mechanical force, driving actin filament sliding. This activity is fundamental to muscle contraction and various non-muscle cellular functions such as cell division, migration, and adhesion. The discovery of Blebbistatin, a small molecule inhibitor of nonmuscle myosin IIA, has provided a powerful probe to study these processes.[1] The active enantiomer, this compound, exhibits high affinity and selectivity for myosin II isoforms.[2] This guide delves into the core of its inhibitory mechanism.

Mechanism of Action

This compound is a non-competitive inhibitor of myosin II ATPase activity.[3] It does not bind to the active site of myosin, but rather to an allosteric pocket.[4] This binding event traps the myosin in a state with low affinity for actin, effectively uncoupling ATP hydrolysis from force production.

The Myosin II ATPase Cycle and the Point of Inhibition

The interaction of myosin II with actin is a cyclical process driven by ATP binding, hydrolysis, and the release of inorganic phosphate (Pi) and ADP. This compound preferentially binds to a specific intermediate state in this cycle: the myosin-ADP-Pi complex.[5][6][7] By binding to this state, Blebbistatin stabilizes it and significantly slows down the rate-limiting step of phosphate release.[6][7][8][9][10] This prevents the transition of myosin to a strongly actin-bound, force-producing state.[6][10] The myosin head remains detached from the actin filament, leading to a relaxation of actomyosin-based tension.[11]

dot

Figure 1. The Myosin II ATPase Cycle and the inhibitory action of this compound.

The Blebbistatin Binding Site

X-ray crystallography studies have revealed the precise binding location of this compound on the myosin II motor domain.[12] It binds in a hydrophobic pocket located at the apex of the 50-kDa cleft, which is a significant distance from the nucleotide-binding site. This allosteric site is near the "phosphate tube," a channel through which inorganic phosphate is thought to be released. The binding of Blebbistatin in this pocket appears to physically obstruct the conformational changes required for phosphate release and the subsequent power stroke. The crystal structure of Dictyostelium discoideum myosin II in complex with this compound has been solved and is available in the Protein Data Bank (PDB) under the accession code 1YV3.[12] Another relevant PDB entry is 6Z7U, which shows a myosin-II motor domain complexed with blebbistatin in a novel ADP-release conformation.[13]

dot

Figure 2. Schematic of the this compound binding site on the myosin II motor domain.

Quantitative Data

The inhibitory potency of this compound varies among different myosin II isoforms. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other kinetic parameters.

Table 1: IC50 Values of Blebbistatin for Various Myosin II Isoforms

| Myosin II Isoform | Organism/Tissue | IC50 (µM) | Reference(s) |

| Nonmuscle Myosin IIA | Human | 3.58 | [14] |

| Nonmuscle Myosin IIB | Human | 2.30 | [14] |

| Nonmuscle Myosin IIC | Human | 1.57 | [14] |

| Skeletal Muscle Myosin | Rabbit | ~0.5 - 5 | [1] |

| Cardiac Muscle Myosin | Mouse | 1.3 - 2.8 | [15] |

| Smooth Muscle Myosin | Chicken | 6.47 | [14] |

| Dictyostelium Myosin II | Dictyostelium discoideum | ~7 | [16] |

Table 2: Kinetic Parameters of Blebbistatin Inhibition

| Parameter | Condition | Value | Reference(s) |

| Kd for apo-S1 | 25 ± 2 µM | [15] | |

| Kd for S1-ADP | 1.36 ± 0.11 µM (in presence of 100 µM Blebbistatin) | [15] | |

| Actin-activated ATPase Vmax | 0 µM Blebbistatin | 26 s⁻¹ | [15] |

| 1 µM Blebbistatin | 12 s⁻¹ | [15] | |

| 50 µM Blebbistatin | 0.45 s⁻¹ | [15] | |

| mantADP dissociation from acto-NMIIB S1 | Reduced by ~30% | [9] | |

| Pi release | Blocked | [9] |

Experimental Protocols

The mechanism of action of this compound has been elucidated through a combination of biochemical and biophysical assays.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin, which is stimulated by actin. The inhibition by Blebbistatin is quantified by measuring the decrease in ATPase activity at various inhibitor concentrations.

-

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is measured. Common methods include colorimetric assays (e.g., malachite green or molybdenum blue) or using radioactively labeled [γ-³²P]ATP.[16]

-

Materials:

-

Purified myosin II (or its subfragment-1, S1)

-

F-actin

-

(±)-Blebbistatin stock solution (in DMSO)

-

Assay buffer (e.g., 20 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl₂, 1 mM DTT)

-

ATP

-

Pi detection reagent or scintillation counting setup

-

-

Procedure (General):

-

Prepare reaction mixtures containing assay buffer, F-actin, and varying concentrations of Blebbistatin.

-

Add myosin II to the reaction mixtures and incubate.

-

Initiate the reaction by adding ATP.

-

At specific time points, stop the reaction (e.g., by adding a quenching solution).

-

Measure the amount of Pi released.

-

Plot the rate of Pi release as a function of Blebbistatin concentration to determine the IC50 value.

-

dot

Figure 3. General workflow for a myosin ATPase activity assay.

Stopped-Flow Fluorescence Spectroscopy

This technique allows for the measurement of rapid kinetic events in the myosin ATPase cycle, such as nucleotide binding and dissociation, and conformational changes.[9][17][18]

-

Principle: Changes in the intrinsic tryptophan fluorescence of myosin or the fluorescence of a labeled nucleotide (e.g., mant-ATP) are monitored upon mixing with ligands (e.g., ATP, actin, Blebbistatin). The rapid mixing capabilities of the stopped-flow instrument allow for the observation of transient intermediates.

-

Materials:

-

Stopped-flow spectrofluorometer

-

Purified myosin II S1

-

F-actin

-

(±)-Blebbistatin

-

ATP, ADP, and/or fluorescent nucleotide analogs (e.g., mant-ATP)

-

Reaction buffer

-

-

Procedure (General):

-

Load separate syringes of the stopped-flow instrument with the protein solution (e.g., myosin S1) and the ligand solution (e.g., ATP with or without Blebbistatin).

-

Rapidly mix the solutions, initiating the reaction.

-

Monitor the change in fluorescence over time as the mixture flows through the observation cell and after the flow is stopped.

-

Fit the resulting fluorescence transients to appropriate kinetic models (e.g., single or double exponentials) to extract rate constants for specific steps in the ATPase cycle.

-

Affected Signaling Pathways

By inhibiting nonmuscle myosin II, this compound has profound effects on cellular processes that are regulated by actomyosin contractility. These include cell division (cytokinesis), cell migration, and cell adhesion.

Cytokinesis

Nonmuscle myosin II is a key component of the contractile ring that drives the physical separation of daughter cells during cytokinesis. The assembly and constriction of this ring are regulated by a signaling pathway involving the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[19] ROCK phosphorylates the myosin regulatory light chain (RLC), which activates myosin II and promotes its assembly into filaments.[19] Inhibition of myosin II by Blebbistatin prevents the constriction of the contractile ring, leading to cytokinesis failure.[11][20]

dot

References

- 1. Nonmuscle Myosin II Regulation Directs Its Multiple Roles in Cell Migration and Division | Annual Reviews [annualreviews.org]

- 2. Non-muscle myosin II takes centre stage in cell adhesion and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 8. Non-muscle myosin II takes centre stage in cell adhesion and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Myosin II regulatory light chain phosphorylation and formin availability modulate cytokinesis upon changes in carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of myosin II during cytokinesis in higher eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. Characterization of Blebbistatin Inhibition of Smooth Muscle Myosin and Nonmuscle Myosin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cytokinetics.com [cytokinetics.com]

- 18. Stopped Flow [actin.aok.pte.hu]

- 19. journals.biologists.com [journals.biologists.com]

- 20. Blebbistatin - Wikipedia [en.wikipedia.org]

The Inert Control: A Technical Guide to (+)-Blebbistatin in Myosin II Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blebbistatin exists as two enantiomers: the biologically active (S)-(-)-blebbistatin and the significantly less active (R)-(+)-blebbistatin. While (-)-blebbistatin potently inhibits the ATPase activity of most myosin II isoforms, (+)-blebbistatin exhibits minimal to no inhibitory effect, making it an ideal negative control.[1] Its use allows researchers to account for any non-specific effects of the blebbistatin chemical scaffold, such as cytotoxicity or fluorescence interference, ensuring that the observed phenotypes are genuinely attributable to the inhibition of myosin II.[1]

The Stereochemistry of Inhibition: (-)-Blebbistatin vs. This compound

The profound difference in the biological activity of the two blebbistatin enantiomers lies in their stereospecific interaction with the myosin II motor domain. (-)-Blebbistatin binds to a hydrophobic pocket at the apex of the 50 kDa cleft in the myosin head, a region critical for the conformational changes that drive the ATPase cycle and force generation.[2] This binding traps the myosin in a state with low affinity for actin, effectively preventing the power stroke.

In contrast, the stereochemistry of this compound prevents it from fitting optimally into this binding pocket. As a result, its ability to inhibit the ATPase activity of myosin II is drastically reduced. It has been reported that this compound inhibits myosin II ATPase activity by a maximum of only 10%.[1] This stark difference in potency is the cornerstone of its utility as a negative control.

Quantitative Comparison of Blebbistatin Enantiomers

The following table summarizes the inhibitory concentrations (IC50) of (-)-blebbistatin against various myosin II isoforms. While specific IC50 values for this compound are not widely reported due to its high inactivity, it is generally accepted to be at least two orders of magnitude less potent than (-)-blebbistatin.

| Myosin II Isoform | (-)-Blebbistatin IC50 (µM) | This compound Activity | Reference |

| Non-muscle myosin IIA | 0.5 - 5.0 | Minimally active | [3] |

| Non-muscle myosin IIB | 0.5 - 5.0 | Minimally active | [3] |

| Skeletal muscle myosin | 0.5 - 5.0 | Minimally active | [4] |

| Smooth muscle myosin | ~80 | Minimally active | [4] |

| Dictyostelium myosin II | ~7 | Minimally active | [4] |

| Gizzard smooth muscle myosin | 12.6 ± 1.6 (unphosphorylated) | Not specified | [5] |

| Bovine stomach smooth muscle myosin | 4.3 ± 0.5 (unphosphorylated) | Not specified | [5] |

Myosin II Signaling Pathways

Myosin II activity is tightly regulated by a complex network of signaling pathways. A key regulatory mechanism is the phosphorylation of the regulatory light chain (RLC) of myosin II, which is primarily controlled by the RhoA/ROCK pathway. The following diagram illustrates this central signaling axis.

Caption: The RhoA/ROCK signaling pathway leading to myosin II activation and downstream cellular functions.

Experimental Workflow: Utilizing this compound as a Control

The proper use of this compound as a negative control is crucial for validating findings from experiments using (-)-blebbistatin. The following diagram outlines a typical experimental workflow.

Caption: A logical workflow for experiments using (-)-blebbistatin and this compound as a control.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are outlines for key experiments used to study myosin II function, incorporating the use of this compound.

Myosin II ATPase Activity Assay

This assay directly measures the enzymatic activity of myosin II and its inhibition by blebbistatin enantiomers.

Materials:

-

Purified myosin II protein

-

Actin filaments

-

ATP

-

Assay buffer (e.g., containing imidazole, KCl, MgCl2)

-

(-)-Blebbistatin and this compound stock solutions (in DMSO)

-

Phosphate detection reagent (e.g., malachite green)

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing assay buffer, actin, and myosin II in a microplate.

-

Add varying concentrations of (-)-blebbistatin, this compound, or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent and a microplate reader.

-

Calculate the percentage of ATPase activity relative to the vehicle control and plot the results to determine IC50 values.

Cell Migration (Wound Healing) Assay

This assay assesses the collective migration of a cell monolayer.

Materials:

-

Confluent cell monolayer in a multi-well plate

-

Pipette tip or a specialized scratch-making tool

-

Cell culture medium

-

(-)-Blebbistatin and this compound

-

Microscope with imaging capabilities

Protocol:

-

Create a "wound" or scratch in the confluent cell monolayer using a pipette tip.[6]

-

Gently wash the cells to remove detached cells.[6]

-

Replace the medium with fresh medium containing either vehicle (DMSO), a specific concentration of (-)-blebbistatin, or the same concentration of this compound.[7]

-

Image the wound at time zero and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[6]

-

Measure the area of the wound at each time point using image analysis software.

-

Calculate the rate of wound closure for each condition to assess the effect of the inhibitors on cell migration.

Collagen Gel Contraction Assay

This assay measures the ability of cells to exert contractile forces on a 3D extracellular matrix.

Materials:

-

Cells in suspension

-

Collagen gel solution

-

Cell culture medium

-

(-)-Blebbistatin and this compound

-

Multi-well plate

-

Digital camera or scanner

Protocol:

-

Embed a known number of cells within a collagen gel matrix in a multi-well plate.[8][9][10]

-

Allow the gel to polymerize.

-

Gently detach the gel from the sides of the well to allow for contraction.

-

Add cell culture medium containing vehicle, (-)-blebbistatin, or this compound to the wells.

-

Incubate the plate and monitor the contraction of the gel over time by measuring its diameter.

-

Quantify the extent of gel contraction for each condition.

Immunofluorescence Staining of Myosin II

This technique allows for the visualization of myosin II localization and the effect of inhibitors on its distribution within the cell.

Materials:

-

Cells cultured on coverslips

-

Fixative (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody against myosin II

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Treat cells with vehicle, (-)-blebbistatin, or this compound for the desired time.

-

Fix the cells with a suitable fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary antibody against myosin II.

-

Wash to remove unbound primary antibody.

-

Incubate with the fluorophore-conjugated secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

Considerations for Use: Cytotoxicity and Phototoxicity

It is important to note that blebbistatin, including the (-)-enantiomer, can exhibit cytotoxicity, particularly with long-term incubation.[1] Furthermore, it is sensitive to blue light, which can lead to the generation of cytotoxic photoproducts.[11][12] Therefore, it is crucial to perform experiments in low-light conditions and to use the lowest effective concentration of the inhibitor. The use of this compound as a control is paramount in these situations to differentiate between non-specific cytotoxic effects and true myosin II inhibition-dependent phenotypes. Newer, more photostable and less cytotoxic derivatives of blebbistatin, such as para-nitroblebbistatin, have been developed to address these limitations.[13]

Conclusion

The use of this compound as an inactive control is an indispensable component of rigorous research into the function of myosin II. By providing a direct comparison to the active (-)-enantiomer, it allows for the unambiguous attribution of observed cellular effects to the specific inhibition of myosin II. This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to confidently and accurately employ this critical control in their studies, ultimately leading to a more precise understanding of the multifaceted roles of myosin II in health and disease.

References

- 1. Blebbistatin - Wikipedia [en.wikipedia.org]

- 2. Blebbistatin Stabilizes the Helical Order of Myosin Filaments by Promoting the Switch 2 Closed State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blebbistatin inhibits the chemotaxis of vascular smooth muscle cells by disrupting the myosin II-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. med.virginia.edu [med.virginia.edu]

- 7. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. bioscience.co.uk [bioscience.co.uk]

- 11. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of (+)-Blebbistatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blebbistatin is a highly specific, cell-permeable, and reversible inhibitor of non-muscle myosin II ATPase activity. Its discovery has provided a pivotal chemical tool for dissecting the roles of myosin II in a myriad of cellular processes, including cytokinesis, cell migration, and morphogenesis. This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the inactive enantiomer, (+)-blebbistatin, which serves as an essential negative control in research. Detailed experimental protocols for key assays and a summary of its inhibitory activities are presented to facilitate its application in a research and drug development context.

Discovery of Blebbistatin

Blebbistatin was first identified in a high-throughput small molecule screen designed to find inhibitors of non-muscle myosin IIA.[1][2] The screen aimed to identify compounds that could disrupt cytokinesis, the final stage of cell division, a process heavily dependent on the contractile ring, which is rich in actin and myosin II. Researchers at Harvard Medical School and the University of St. Andrews screened a library of small molecules for their ability to inhibit the actin-activated MgATPase activity of non-muscle myosin IIA.[1][2]

The compound, later named blebbistatin for its ability to inhibit blebbing in cells, emerged as a potent and selective inhibitor.[1][2] It was found to allosterically inhibit the ATPase activity of several myosin II isoforms, thereby preventing the conformational changes necessary for force generation.

Subsequent studies revealed that blebbistatin is a chiral molecule and that its inhibitory activity is stereospecific. The (-)-enantiomer, or (S)-(-)-blebbistatin, is the biologically active form, while the (+)-enantiomer, (R)-(+)-blebbistatin, is largely inactive , inhibiting myosin ATPase activity by a maximum of 10%.[3][4] This makes this compound an ideal negative control for experiments, allowing researchers to distinguish the specific effects of myosin II inhibition from potential off-target or cytotoxic effects of the chemical scaffold.[3]

Mechanism of Action

Blebbistatin exerts its inhibitory effect by binding to a hydrophobic pocket on the myosin motor domain, near the actin-binding interface and the nucleotide-binding pocket.[4] It does not compete with ATP for binding. Instead, it preferentially binds to the myosin-ADP-Pi complex, a key intermediate in the ATPase cycle.[4] This binding event traps the myosin in a conformation with low affinity for actin, effectively preventing the power stroke and subsequent force production. The release of inorganic phosphate (Pi) is significantly slowed, stalling the ATPase cycle.

dot

References

- 1. The small molecule tool (S)-(–)-blebbistatin: novel insights of relevance to myosin inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of C-ring-modified blebbistatin derivatives and evaluation of their myosin II ATPase inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Blebbistatin - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Stereoisomers of Blebbistatin for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the stereochemistry, biological activity, and experimental evaluation of Blebbistatin, a selective inhibitor of myosin II.

Blebbistatin is a widely utilized small molecule inhibitor in cell biology and muscle physiology research, primarily known for its high specificity towards non-muscle myosin II. Its ability to reversibly inhibit cytokinesis and cell migration has made it an invaluable tool for dissecting the roles of myosin II in various cellular processes. Blebbistatin possesses a chiral center, leading to the existence of two stereoisomers, (-)-Blebbistatin and (+)-Blebbistatin, which exhibit markedly different biological activities. This guide provides a comprehensive technical overview of these stereoisomers, including their mechanisms of action, quantitative biological data, and detailed experimental protocols for their study.

Stereoisomers and their Differential Activity

Blebbistatin exists as a racemic mixture of two enantiomers: (S)-(-)-Blebbistatin and (R)-(+)-Blebbistatin. The biological activity of Blebbistatin as a myosin II inhibitor is almost exclusively attributed to the (S)-(-)-enantiomer. The (R)-(+)-enantiomer is largely considered inactive, exhibiting minimal to no inhibition of myosin II ATPase activity.[1] This stereospecificity makes this compound an excellent negative control in experiments to distinguish between specific myosin II inhibition and potential off-target effects of the chemical scaffold.

Mechanism of Action

(-)-Blebbistatin exerts its inhibitory effect by binding to a specific allosteric pocket on the motor domain of the myosin II heavy chain. This binding site is located in a cleft between the nucleotide-binding pocket and the actin-binding interface. By occupying this pocket, (-)-Blebbistatin traps the myosin head in a conformation with low affinity for actin, specifically the myosin-ADP-Pi intermediate state.[2] This prevents the power stroke and subsequent force generation, effectively uncoupling the ATPase cycle from mechanical work. The result is a relaxation of actomyosin-based contractility.

Quantitative Data on Blebbistatin Stereoisomers

The following table summarizes the key quantitative data for the stereoisomers of Blebbistatin, providing a clear comparison of their biological and physical properties.

| Property | (-)-Blebbistatin (S-enantiomer) | This compound (R-enantiomer) | Reference |

| Myosin II ATPase Inhibition (IC50) | |||

| Non-muscle Myosin IIA | ~2 µM | >300 µM | [1] |

| Rabbit Skeletal Muscle Myosin S1 | ~0.5 µM | Inactive | [1] |

| Binding Affinity (Kd) | ~2 µM (for myosin-ADP-Pi complex) | Not reported | [2] |

| Solubility in Water | Low (~10 µM) | Low (~10 µM) | |

| Phototoxicity | High under blue light (450-490 nm) | Assumed to be similar to (-) enantiomer | |

| Fluorescence | Excitation: ~430 nm, Emission: ~550 nm | Assumed to be similar to (-) enantiomer |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Blebbistatin stereoisomers.

Myosin II ATPase Activity Assay (NADH-Coupled Assay)

This assay measures the rate of ATP hydrolysis by myosin II, which is inhibited by (-)-Blebbistatin. The production of ADP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Purified Myosin II

-

F-actin

-

(-)-Blebbistatin and this compound stock solutions (in DMSO)

-

Assay Buffer: 20 mM Imidazole (pH 7.5), 4 mM MgCl2, 1 mM EGTA, 1 mM DTT

-

ATP solution (100 mM)

-

Phosphoenolpyruvate (PEP) solution (100 mM)

-

NADH solution (10 mM)

-

Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mixture (e.g., Sigma P0294)

-

384-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, F-actin (final concentration ~10 µM), PK/LDH (e.g., 10 units/mL), NADH (final concentration ~0.2 mM), and PEP (final concentration ~1 mM).

-

Prepare Blebbistatin dilutions: Prepare serial dilutions of (-)-Blebbistatin and this compound in DMSO. Add a small volume (e.g., 1 µL) of each dilution to the wells of the 384-well plate. Include a DMSO-only control.

-

Add myosin and initiate the reaction: Add purified myosin II (final concentration ~0.1 µM) to the reaction mixture. Aliquot the myosin-containing reaction mixture into the wells of the microplate containing the Blebbistatin dilutions.

-

Start the reaction: Initiate the reaction by adding ATP to each well to a final concentration of 2 mM.

-

Monitor NADH oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at a constant temperature (e.g., 25°C).

-

Data analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Plot the ATPase activity as a function of Blebbistatin concentration and determine the IC50 value for each enantiomer.

In Vitro Motility Assay

This assay directly visualizes the sliding of fluorescently labeled actin filaments over a surface coated with myosin motors. The inhibitory effect of (-)-Blebbistatin on this movement can be quantified.

Materials:

-

Purified Myosin II

-

Rhodamine-phalloidin labeled F-actin

-

(-)-Blebbistatin and this compound stock solutions (in DMSO)

-

Motility Buffer: 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT

-

ATP solution (100 mM)

-

Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose)

-

Nitrocellulose-coated coverslips

-

Flow cell chamber

-

Fluorescence microscope with a high-sensitivity camera

Procedure:

-

Prepare the flow cell: Assemble a flow cell using a nitrocellulose-coated coverslip and a glass slide.

-

Adsorb myosin to the surface: Introduce a solution of purified myosin II (e.g., 0.1 mg/mL in Motility Buffer) into the flow cell and incubate for 5 minutes to allow the myosin to adsorb to the nitrocellulose surface.

-

Block non-specific binding: Wash the flow cell with Motility Buffer containing 1 mg/mL BSA to block any remaining non-specific binding sites.

-

Introduce actin filaments: Introduce a solution of rhodamine-phalloidin labeled F-actin (e.g., 10 nM in Motility Buffer) into the flow cell and allow the filaments to bind to the myosin heads.

-

Initiate motility with Blebbistatin: Introduce the final assay solution containing Motility Buffer, ATP (final concentration 2 mM), the oxygen scavenging system, and the desired concentration of either (-)-Blebbistatin or this compound.

-

Record filament movement: Immediately begin recording the movement of the fluorescent actin filaments using the fluorescence microscope.

-

Data analysis: Use particle tracking software to measure the velocity of the actin filaments. Plot the filament velocity as a function of Blebbistatin concentration to determine the inhibitory effect of each enantiomer.

Chiral HPLC Separation of Blebbistatin Enantiomers

This method allows for the analytical or preparative separation of the (S)-(-) and (R)-(+) enantiomers of Blebbistatin from a racemic mixture.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase (Isocratic):

-

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like diethylamine (e.g., 0.1%) to improve peak shape. The optimal mobile phase composition may vary depending on the specific chiral column used.

Procedure:

-

Prepare the sample: Dissolve the racemic Blebbistatin in the mobile phase.

-

Set HPLC parameters: Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 280 nm).

-

Inject the sample: Inject the dissolved Blebbistatin sample onto the chiral column.

-

Elute and detect: The two enantiomers will be separated as they travel through the chiral column at different rates. The separated enantiomers are detected by the UV detector as distinct peaks in the chromatogram.

-

Quantification and collection: The relative amounts of each enantiomer can be determined by integrating the peak areas. For preparative separation, the fractions corresponding to each peak can be collected.

Visualizations

Signaling Pathway of Myosin II Inhibition by (-)-Blebbistatin

Caption: Mechanism of Myosin II inhibition by (-)-Blebbistatin.

Experimental Workflow for ATPase Assay

Caption: Workflow for the NADH-coupled Myosin II ATPase assay.

Logical Relationship of Blebbistatin Phototoxicity

Caption: The logical cascade leading to Blebbistatin-induced phototoxicity.

Conclusion

The stereoisomers of Blebbistatin provide a powerful toolset for the investigation of myosin II function. The high potency and specificity of (-)-Blebbistatin, coupled with the inactivity of this compound, allow for well-controlled experiments. Researchers and drug development professionals must, however, be mindful of the compound's limitations, particularly its phototoxicity and low aqueous solubility. The development of more photostable and soluble derivatives of Blebbistatin continues to be an active area of research, promising to further enhance the utility of this important class of myosin II inhibitors. The detailed protocols and data presented in this guide are intended to facilitate the effective and accurate use of Blebbistatin stereoisomers in a research setting.

References

The Inert Control: A Technical Guide to (+)-Blebbistatin in Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cell biology, the specific inhibition of molecular motors is a cornerstone of dissecting complex cellular processes. (-)-Blebbistatin, a selective inhibitor of non-muscle myosin II, has emerged as an indispensable tool for studying phenomena ranging from cytokinesis and cell migration to muscle contraction. However, to ensure the validity of experimental findings and to distinguish specific inhibitory effects from potential off-target or cytotoxic effects, the use of a proper negative control is paramount. This technical guide focuses on the role and application of (+)-Blebbistatin, the inactive enantiomer of (-)-Blebbistatin, as a critical negative control in cell biology research.

This compound, or (R)-blebbistatin, is structurally identical to its active counterpart but exhibits minimal to no inhibitory activity on myosin II ATPase.[1] Its primary function in a research setting is to account for any non-myosin II-related effects that may arise from the chemical scaffold of the blebbistatin molecule, its solvent, or the experimental conditions. This guide provides an in-depth overview of this compound, including its properties, preparation, and detailed protocols for its use as a negative control in key cell biology assays.

Core Concepts and Mechanism of Action

While (-)-Blebbistatin binds to the myosin-ADP-Pi complex, inhibiting the release of phosphate and trapping myosin in a low-actin-affinity state, this compound does not share this mechanism.[2] It is considered the inactive enantiomer, with studies showing it inhibits myosin ATPase activity by a maximum of 10%.[1] This lack of significant inhibitory action makes it an ideal negative control. Any observed cellular effect in the presence of the active (-)-Blebbistatin, but absent in the presence of this compound at the same concentration, can be more confidently attributed to the specific inhibition of myosin II.

Logical Workflow for Using this compound as a Control

Caption: Workflow for utilizing this compound as a negative control.

Data Presentation: Properties and Quantitative Comparison

A clear understanding of the physicochemical properties and the comparative biological activity of this compound is essential for its proper use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆N₂O₂ | |

| Molecular Weight | 292.34 g/mol | |

| Appearance | Crystalline solid | [3] |

| Purity (Typical) | >98% (HPLC) | |

| Solubility | Soluble in DMSO to 75 mM | |

| Storage | Store at -20°C, protect from light and air |

Table 2: Comparative Biological Activity of Blebbistatin Enantiomers

| Parameter | (-)-Blebbistatin (Active) | This compound (Inactive) | Source |

| Myosin II ATPase Inhibition | Potent inhibitor (IC₅₀: 0.5-5 µM for non-muscle myosin II) | Minimal inhibitor (≤10% inhibition at high concentrations) | [1][4] |

| Effect on Cell Migration | Inhibits or alters migration | No significant effect | [5] |

| Effect on Cytokinesis | Blocks cytokinesis | No significant effect | [6] |

| Effect on Muscle Contraction | Inhibits contraction | No significant effect | |

| Phototoxicity | Phototoxic upon blue light exposure | Assumed to be less or non-phototoxic, but caution is advised | [7][8][9] |

Experimental Protocols

Detailed methodologies for utilizing this compound as a negative control in key cellular assays are provided below. It is crucial to include this compound at the same concentration as the active (-)-Blebbistatin to ensure a valid comparison.

Preparation of this compound Stock and Working Solutions

Proper preparation of this compound solutions is critical for experimental success. Due to its low aqueous solubility, a stock solution in an organic solvent is required.

Protocol 1: Preparation of this compound Stock Solution

-

Materials: this compound powder, Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a stock solution by dissolving the this compound powder in DMSO to a final concentration of 10-50 mM. For example, to make a 10 mM stock solution, dissolve 2.92 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

Protocol 2: Preparation of this compound Working Solution

-

Materials: this compound stock solution, pre-warmed cell culture medium.

-

Procedure:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 50 µM working solution from a 10 mM stock, add 5 µL of the stock solution to 995 µL of cell culture medium.

-

Mix immediately by gentle pipetting or inversion.

-

It is recommended to prepare the working solution fresh for each experiment, as blebbistatin can precipitate in aqueous solutions over time.[10]

-

Cell Migration (Wound Healing) Assay

This assay is used to study directional cell migration in a two-dimensional space.

Experimental Workflow: Wound Healing Assay

Caption: Workflow for a wound healing cell migration assay.

Protocol 3: Wound Healing Assay with this compound Control

-

Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Create a scratch or "wound" in the center of the monolayer using a sterile pipette tip.

-

Treatment:

-

Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Add fresh, pre-warmed cell culture medium containing the following treatments to respective wells:

-

Vehicle control (e.g., DMSO at the same final concentration as the Blebbistatin-treated wells).

-

(-)-Blebbistatin at the desired experimental concentration (e.g., 10-50 µM).

-

This compound at the same concentration as (-)-Blebbistatin.

-

-

-

Imaging: Immediately acquire images of the wounds at time 0 using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours).

-

Data Analysis: Measure the area of the wound at each time point for all treatment groups. Calculate the percentage of wound closure relative to the initial area. Compare the migration rates between the different treatment groups.

Cytokinesis Inhibition Assay

This assay is used to assess the role of myosin II in the final stage of cell division.

Experimental Workflow: Cytokinesis Inhibition Assay

Caption: Workflow for a cytokinesis inhibition assay.

Protocol 4: Cytokinesis Inhibition Assay with this compound Control

-

Cell Culture: Plate cells on coverslips in a 12-well plate.

-

Synchronization (Optional but Recommended): Synchronize the cell population at the G2/M phase boundary using a method such as a thymidine-nocodazole block.

-

Treatment:

-

Release the cells from the synchronization block.

-

Immediately add fresh medium containing:

-

Vehicle control (DMSO).

-

(-)-Blebbistatin (e.g., 50-100 µM).[6]

-

This compound at the same concentration as (-)-Blebbistatin.

-

-

-

Incubation: Incubate the cells for a period sufficient for them to complete mitosis and cytokinesis (e.g., 2-4 hours).

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain the nuclei with a DNA dye such as DAPI and the actin cytoskeleton with fluorescently labeled phalloidin.

-

-

Data Analysis: Using fluorescence microscopy, count the number of mononucleated and binucleated cells for each treatment condition. Calculate the percentage of binucleated cells as an indicator of cytokinesis failure.

Muscle Contraction Assay (Skinned Muscle Fibers)

This assay allows for the direct measurement of the effect of compounds on the contractile machinery of muscle cells.

Experimental Workflow: Skinned Muscle Fiber Contraction Assay

Caption: Workflow for a skinned muscle fiber contraction assay.

Protocol 5: Skinned Muscle Fiber Contraction Assay with this compound Control

-

Fiber Preparation: Isolate single muscle fibers and chemically "skin" them (e.g., with Triton X-100) to permeabilize the cell membrane, allowing direct access to the contractile apparatus.

-

Mounting: Mount the skinned fiber between a force transducer and a length controller.

-

Activation and Measurement:

-

Initially, perfuse the fiber with a relaxing solution (low Ca²⁺).

-

Induce maximal contraction by perfusing with an activating solution (high Ca²⁺) and record the isometric force.

-

Return the fiber to the relaxing solution.

-

-

Treatment:

-

Incubate the fiber in a relaxing solution containing:

-

Vehicle control (DMSO).

-

(-)-Blebbistatin (e.g., 10-50 µM).

-

This compound at the same concentration as (-)-Blebbistatin.

-

-

-

Post-Treatment Activation: After incubation, switch to the activating solution containing the respective treatments and measure the isometric force.

-

Data Analysis: Compare the force generated in the presence of each treatment to the initial maximal force.

Mandatory Visualizations

Signaling Pathway: Myosin II Inhibition by (-)-Blebbistatin

Caption: Mechanism of Myosin II inhibition by (-)-Blebbistatin.

Conclusion

References

- 1. Blebbistatin - Wikipedia [en.wikipedia.org]

- 2. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploiting differential effects of actomyosin contractility to control cell sorting among breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interphase cytofission maintains genomic integrity of human cells after failed cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blebbistatin [wahoo.cns.umass.edu]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Blebbistatin is a highly selective and widely utilized inhibitor of non-muscle myosin II ATPase activity, making it an invaluable tool in cell biology to study processes involving actomyosin contractility. However, a growing body of evidence highlights several non-myosin related effects, including cytotoxicity, phototoxicity, and interference with cellular processes even in the absence of myosin II. Understanding these off-target effects is critical for the accurate interpretation of experimental results. This guide provides a comprehensive overview of the known non-myosin related effects of blebbistatin, detailed experimental protocols to identify and control for these effects, and quantitative data to inform experimental design. The inactive enantiomer, (+)-Blebbistatin, is presented as an essential negative control for differentiating specific myosin II inhibition from these off-target phenomena.

Introduction to Blebbistatin and Its Off-Target Profile

Blebbistatin primarily functions by binding to the myosin-ADP-Pi complex, trapping it in a state with low affinity for actin.[1][2] This action effectively inhibits the ATPase activity and force generation of myosin II. While highly specific for myosin II isoforms, it is not entirely inert towards other cellular components and processes.[1][3][4][5] The primary non-myosin related effects can be categorized as:

-

General Cytotoxicity: Prolonged exposure to blebbistatin can lead to cell damage and death, independent of its action on myosin II.[2][3]

-

Phototoxicity: Upon illumination with blue light (wavelengths below 500 nm), blebbistatin becomes phototoxic, generating reactive oxygen species (ROS) that cause cellular damage.[2][6][7] This is a significant concern for live-cell imaging studies.

-

Indirect Inhibition via Myosin II Aggregation: In cells expressing myosin II, blebbistatin-inactivated myosin II can form cytoplasmic aggregates. These aggregates can physically obstruct or sequester other proteins, leading to the inhibition of myosin II-independent processes such as macropinocytosis and phagocytosis.[1][4][5]

-

Direct Myosin II-Independent Effects: Studies in myosin II-null cells have shown that blebbistatin can still inhibit certain cellular activities, such as cell streaming, indicating the existence of true off-target interactions.[1][4][5]

The inactive enantiomer, This compound , does not significantly inhibit myosin II ATPase activity (maximum 10% inhibition) and is therefore the recommended experimental control to account for these non-myosin related effects.[3][8]

Quantitative Data on Blebbistatin Activity and Toxicity

Proper experimental design requires an understanding of the concentrations at which blebbistatin affects its intended target versus when off-target effects become prominent.

Table 1: IC50 Values of (-)-Blebbistatin for Myosin II Isoforms

| Myosin Isoform | IC50 Value (μM) | Source |

| Non-muscle Myosin IIA | 3.58 | [9] |

| Non-muscle Myosin IIB | 2.30 | [9] |

| Non-muscle Myosin IIC | 1.57 | [9] |

| Dictyostelium Myosin II | 7 | [1][4] |

| Rabbit Skeletal Muscle Myosin | 0.5 - 5 | [2][4] |

| Smooth Muscle Myosin | 6.47 - ~80 | [2][4][9] |

| β-cardiac Myosin | 0.36 | [10] |

Note: IC50 values can vary based on experimental conditions and the specific myosin preparation used.

Table 2: Cytotoxicity Data for Blebbistatin

| Cell Line | Toxicity Metric | Concentration (μmol/L) | Source |

| FEMX-I Melanoma | TC10 | 10 - 25 | [6] |

| U87 Glioma | TC50 | 50 - 100 | [6] |

| Du145 Prostate Adenocarcinoma | TC90 | 140 - 190 | [6] |

| LNCaP Prostate Adenocarcinoma | - | - | [6] |

| F11-hTERT Fibroblasts | - | - | [6] |

TC10, TC50, and TC90 represent the concentrations at which 10%, 50%, and 90% cytotoxicity is observed, respectively.

Signaling Pathways and Cellular Processes Affected by Off-Target Activity

Blebbistatin's non-myosin related effects can perturb specific signaling pathways and cellular functions.

Inhibition of Myosin II-Independent Cellular Processes

Studies in Dictyostelium discoideum have been pivotal in dissecting myosin II-dependent versus independent effects. While processes like macropinocytosis and phagocytosis do not require myosin II, they are unexpectedly inhibited by blebbistatin in wild-type cells.[1][5] This is believed to be an indirect effect. The formation of blebbistatin-inactivated myosin II aggregates is hypothesized to interfere with these cellular functions.

Caption: Indirect inhibition by (-)-Blebbistatin via aggregate formation.

Disruption of Downstream Signaling

Blebbistatin has been shown to interfere with signaling cascades. For instance, in A431 cells, blebbistatin treatment significantly inhibited the EGF-stimulated activation of both ERK and AKT in a dose-dependent manner, which was linked to its ability to block EGFR internalization.[11] Conversely, in bovine corneal endothelial cells, blebbistatin did not prevent thrombin-induced phosphorylation of myosin light chain (MLC), indicating that it does not universally block upstream signaling pathways leading to myosin activation.[8]

Caption: Blebbistatin's effect on the EGFR signaling pathway.

Experimental Protocols for Investigating Non-Myosin Effects

To rigorously control for off-target effects, a combination of approaches should be used. The central principle is the parallel use of the active inhibitor, (-)-blebbistatin, and the inactive control, this compound.

General Experimental Workflow

The following workflow provides a logical framework for designing experiments to distinguish specific from non-specific effects of blebbistatin.

Caption: Logical workflow for controlling for blebbistatin's off-target effects.

Protocol: Assessing Cytotoxicity

Objective: To determine the concentration range over which blebbistatin is cytotoxic to a specific cell line.

-

Cell Plating: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.

-

Compound Preparation: Prepare a serial dilution of both this compound and (-)-blebbistatin in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO). Typical concentration ranges to test are from 1 µM to 200 µM.[6]

-

Treatment: Replace the medium in the wells with the medium containing the different concentrations of blebbistatin enantiomers or vehicle. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Viability Assay: Use a standard cell viability assay, such as MTT, MTS, or a live/dead stain (e.g., Calcein-AM/Propidium Iodide).

-

Data Analysis: Measure the output (e.g., absorbance or fluorescence) and normalize the results to the vehicle control. Plot cell viability against drug concentration to determine the TC10, TC50, and TC90 values.

Protocol: Controlling for Phototoxicity in Live-Cell Imaging

Objective: To mitigate or control for phototoxicity during fluorescence microscopy.

-

Wavelength Selection: Whenever possible, use excitation wavelengths above 500 nm for imaging fluorophores (e.g., use red or far-red fluorescent proteins like mCherry or iRFP).

-

Light Exposure Minimization: Reduce light exposure by using the lowest possible laser power and shortest possible exposure times that still provide an adequate signal-to-noise ratio. Use neutral density filters if available.

-

Control Groups: Always include three parallel experimental groups:

-

Vehicle control + light exposure

-

This compound + light exposure

-

(-)-Blebbistatin + light exposure

-

-

Phototoxicity Assay: At the end of the imaging session, assess cell health. This can be done by observing morphology for signs of stress (e.g., blebbing, detachment) or by using a viability stain.

-

Use of Photostable Derivatives: If blue light imaging is unavoidable, consider using photostable derivatives like para-nitroblebbistatin or para-aminoblebbistatin, which are neither cytotoxic nor fluorescent.[3]

Protocol: Testing for Indirect Off-Target Effects (using Dictyostelium as a model)

Objective: To determine if an observed effect of blebbistatin is due to direct inhibition of a target or an indirect consequence of myosin II inactivation.

-

Cell Lines: Use both wild-type (expressing myosin II) and myosin II-null cell lines.

-

Treatment: Treat both cell lines with vehicle, this compound, and (-)-blebbistatin at the desired concentration (e.g., 100-150 µM for Dictyostelium).[1]

-

Functional Assay: Perform the functional assay of interest. For example, to test phagocytosis:

-

Incubate cells with fluorescently labeled latex beads.

-

After a set time, wash away non-ingested beads.

-

Measure the fluorescence of the cell population using a plate reader or flow cytometer to quantify bead uptake.

-

-

Data Analysis: Compare the results across the different cell lines and treatments.

-

If (-)-blebbistatin inhibits the process in wild-type cells but not in myosin II-null cells, the effect is likely an indirect consequence of myosin II inhibition.[1][5]

-

If (-)-blebbistatin inhibits the process in both wild-type and myosin II-null cells, it points to a direct, myosin II-independent off-target effect.[1][4]

-

Conclusion and Best Practices

While (-)-blebbistatin is a powerful inhibitor of myosin II, its utility is predicated on careful experimental design that accounts for its non-myosin related effects. Researchers must be aware of its potential for cytotoxicity and, crucially, phototoxicity in imaging applications. The single most important control is the parallel use of the inactive enantiomer, this compound. Any cellular effect observed with (-)-blebbistatin that is not replicated with this compound can be more confidently attributed to the specific inhibition of myosin II. For live imaging, minimizing blue light exposure or using photostable derivatives is essential for data integrity. By employing the rigorous controls and protocols outlined in this guide, researchers can leverage the power of blebbistatin while avoiding the pitfalls of its off-target activities.

References

- 1. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blebbistatin - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nonmuscle Myosin II Is Required for Internalization of the Epidermal Growth Factor Receptor and Modulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Blebbistatin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Blebbistatin is the inactive enantiomer of the highly specific and potent inhibitor of non-muscle myosin II, (-)-Blebbistatin. While the (-)-enantiomer is widely utilized to probe the cellular functions of myosin II, this compound serves as an essential negative control in experimental settings. Its use allows researchers to distinguish the specific effects of myosin II inhibition from potential off-target or non-specific effects of the blebbistatin scaffold. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, detailed experimental protocols for its use as a control, and a depiction of its role in the context of myosin II signaling pathways.

Chemical Structure and Properties

This compound, with the IUPAC name (3aR)-3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one, is a heterocyclic compound belonging to the pyrroloquinolinone class. It is the (R)-enantiomer of the racemic mixture.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (3aR)-3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 292.34 g/mol | [2] |

| CAS Number | 1177356-70-5 | [2] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in DMSO (up to 12 mg/mL with sonication) and DMF. Low solubility in aqueous media. | [3] |

| SMILES | O[C@]12CCN(C3=CC=CC=C3)C1=NC4=CC=C(C)C=C4C2=O | [2] |

Spectral Data

Detailed spectral data for this compound is crucial for its identification and characterization. While specific spectra for the pure (+)-enantiomer are not widely published, general spectral features of the blebbistatin molecule have been reported.

-

Mass Spectrometry: The mass spectrum of blebbistatin would show a molecular ion peak corresponding to its molecular weight.

-

NMR Spectroscopy: 1H and 13C NMR spectra would reveal the characteristic peaks corresponding to the protons and carbons in its unique pyrroloquinolinone structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present, such as the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

-

UV-Vis Spectroscopy: Blebbistatin is known to be fluorescent and its UV-Vis absorption and emission spectra can be influenced by the solvent and its binding state.[4][5] In aqueous solutions, it has an absorption maximum around 420 nm and an emission maximum around 490 nm.[1]

Biological Activity and Use as a Control

This compound is considered the biologically inactive enantiomer of blebbistatin.[1] While (-)-Blebbistatin potently inhibits the ATPase activity of non-muscle myosin II, this compound exhibits minimal to no inhibitory effect.[1] This key difference makes this compound an indispensable tool for validating that the observed cellular effects of (-)-Blebbistatin are indeed due to the specific inhibition of myosin II.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is used as a negative control.

Myosin II ATPase Activity Assay

This assay directly measures the enzymatic activity of myosin II and is the primary method to confirm the inhibitory action of blebbistatin enantiomers.

Objective: To determine the effect of this compound and (-)-Blebbistatin on the ATPase activity of purified non-muscle myosin II.

Materials:

-

Purified non-muscle myosin II

-

Actin filaments

-

(-)-Blebbistatin and this compound stock solutions (in DMSO)

-

Assay Buffer: 20 mM MOPS (pH 7.0), 5 mM MgCl₂, 100 mM KCl, 0.1 mM EGTA

-

ATP solution

-

NADH-linked assay reagents (pyruvate kinase, lactate dehydrogenase, NADH, phosphoenolpyruvate) or a malachite green-based phosphate detection assay.[6][7]

Procedure:

-

Prepare reaction mixtures containing the assay buffer, actin, and varying concentrations of (-)-Blebbistatin or this compound (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.

-

Add purified myosin II to the reaction mixtures and incubate for a specified time at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding ATP.

-

Measure the rate of ATP hydrolysis. For the NADH-linked assay, this is done by monitoring the decrease in absorbance at 340 nm. For the malachite green assay, the amount of inorganic phosphate released is quantified by measuring absorbance at a specific wavelength (e.g., 620-650 nm).

-

Plot the ATPase activity as a function of the inhibitor concentration to determine the IC₅₀ value for each enantiomer.

Expected Results: (-)-Blebbistatin is expected to inhibit myosin II ATPase activity in a dose-dependent manner, while this compound should show little to no inhibition at similar concentrations.[8]

Experimental Workflow for Myosin II ATPase Assay

Caption: Workflow for determining the IC₅₀ of Blebbistatin enantiomers on myosin II ATPase activity.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of myosin II inhibition on collective cell migration.

Objective: To evaluate the impact of this compound and (-)-Blebbistatin on the migration of a confluent cell monolayer.

Materials:

-

Adherent cell line (e.g., fibroblasts, endothelial cells)

-

Cell culture medium and supplements

-

96-well culture plates or other suitable culture dishes

-

Pipette tips or a specialized scratch-making tool

-

(-)-Blebbistatin and this compound stock solutions

-

Microscope with live-cell imaging capabilities

Procedure:

-

Seed cells in a 96-well plate and grow them to a confluent monolayer.

-

Create a uniform "scratch" or cell-free gap in the monolayer using a pipette tip or a wound-making tool.[9][10]

-

Wash the wells to remove detached cells.

-

Add fresh medium containing different concentrations of (-)-Blebbistatin, this compound, or a DMSO control.

-

Image the scratch at time zero and at regular intervals (e.g., every 2-4 hours) for 24-48 hours using a live-cell imaging system.

-

Quantify the rate of wound closure by measuring the area of the cell-free gap over time.

Expected Results: Cells treated with (-)-Blebbistatin are expected to show a significant reduction in the rate of wound closure compared to the DMSO control and the this compound-treated cells. The this compound group should behave similarly to the control group.

Logical Flow of a Wound Healing Assay

Caption: Logical progression of a wound healing assay to assess cell migration.

Cytokinesis Inhibition Assay

This assay is used to observe the role of myosin II in the final stage of cell division.

Objective: To determine if this compound affects cytokinesis, in contrast to the known inhibitory effect of (-)-Blebbistatin.

Materials:

-

Proliferating cell line

-

Cell culture medium and supplements

-

Microscopy-compatible culture dishes

-

(-)-Blebbistatin and this compound stock solutions

-

Fluorescent stains for DNA (e.g., DAPI) and actin (e.g., phalloidin) for fixed-cell analysis (optional)

-

Live-cell imaging microscope

Procedure:

-

Seed cells at a low density to allow for cell division.

-

Synchronize the cells in the cell cycle if desired to enrich for mitotic cells.

-

Add medium containing (-)-Blebbistatin, this compound, or a DMSO control.

-

Observe the cells using live-cell microscopy to monitor their progression through mitosis and cytokinesis.

-

Alternatively, fix the cells after a period of treatment (e.g., 24 hours), stain for DNA and actin, and quantify the percentage of binucleated or multinucleated cells.

Expected Results: Treatment with (-)-Blebbistatin is expected to lead to a failure of cytokinesis, resulting in an accumulation of binucleated cells.[11] In contrast, cells treated with this compound or DMSO should complete cytokinesis normally.

Signaling Pathways

The primary mechanism of action of (-)-Blebbistatin is the inhibition of the ATPase activity of non-muscle myosin II. This inhibition occurs through the binding of (-)-Blebbistatin to a pocket on the myosin motor domain, trapping it in a state with low affinity for actin.[12] This prevents the conformational changes necessary for force generation and movement along actin filaments. This compound does not bind effectively to this pocket and therefore does not inhibit myosin II activity.

The inhibition of myosin II by (-)-Blebbistatin has downstream effects on numerous cellular processes that are dependent on actomyosin contractility, including cell migration, cell adhesion, and cytokinesis. The use of this compound as a control confirms that these effects are specifically due to the inhibition of the myosin II motor and not other non-specific interactions of the chemical scaffold.

Myosin II Inhibition Pathway by Blebbistatin Enantiomers

Caption: The inhibitory effect of (-)-Blebbistatin on the myosin II cycle, contrasted with the inactivity of this compound.

Conclusion

This compound is an invaluable tool for researchers studying the diverse roles of non-muscle myosin II. Its inactivity as a myosin II inhibitor, in stark contrast to its potent enantiomer, (-)-Blebbistatin, allows for rigorous experimental design and the confident attribution of observed cellular phenomena to the specific inhibition of myosin II. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in research and drug development, ultimately contributing to a deeper understanding of the complex cellular processes governed by actomyosin contractility.

References

- 1. Blebbistatin - Wikipedia [en.wikipedia.org]

- 2. glpbio.com [glpbio.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cytokinetics.com [cytokinetics.com]

- 6. mk-lab.org [mk-lab.org]

- 7. An optimized micro-assay of myosin II ATPase activity based on the molybdenum blue method and its application in screening natural product inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (+)-Blebbistatin: Solubility and Stability in DMSO for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of (+)-blebbistatin when prepared and stored in dimethyl sulfoxide (DMSO). The information herein is intended to equip researchers with the necessary data and protocols to ensure the effective and reliable use of this compound in a laboratory setting.

Core Concepts: Understanding this compound

This compound is the biologically inactive enantiomer of (-)-blebbistatin, a highly selective and cell-permeable inhibitor of non-muscle myosin II (NMII) ATPases. While inactive as a myosin II inhibitor, this compound serves as an essential negative control in experiments to distinguish the specific effects of (-)-blebbistatin from potential off-target or cytotoxic effects of the chemical scaffold. Accurate preparation and handling of this compound solutions are therefore critical for the validity of experimental results.

Solubility of this compound in DMSO

The solubility of this compound in DMSO is a critical parameter for the preparation of stock solutions. While solubility can be influenced by factors such as the purity of the compound and the water content of the DMSO, the following table summarizes reported solubility data.

Table 1: Reported Solubility of Blebbistatin Enantiomers in DMSO

| Enantiomer/Mixture | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source(s) |

| (±)-Blebbistatin | ~10 | ~34.2 | [1][2] |

| (±)-Blebbistatin | 25 | 85.5 | |

| (±)-Blebbistatin | 29.23 | 100 | |

| (-)-Blebbistatin | 39 | 133.4 | [3] |

| This compound | Not explicitly stated, but expected to be similar to the racemate and the (-) enantiomer. |

Note: The molecular weight of blebbistatin is 292.33 g/mol .

Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

This protocol outlines a standardized procedure for the preparation of a this compound stock solution.

Materials

-

This compound (solid powder)

-

Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protective microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure

-

Pre-warming: Allow the vial of solid this compound and the DMSO to equilibrate to room temperature before opening to minimize water condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM). It is crucial to use fresh, high-quality DMSO, as its hygroscopic nature can lead to water absorption, which may affect solubility and stability.

-

Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonication in a water bath for short intervals can aid in dissolution.

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protective tubes to avoid repeated freeze-thaw cycles and light exposure. Store the aliquots at the recommended temperature (see Section 4).

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing a this compound DMSO stock solution.

Stability of this compound in DMSO

The stability of this compound in DMSO is influenced by storage temperature and exposure to light.

Temperature Stability and Storage Recommendations

Proper storage is essential to maintain the integrity of this compound stock solutions.

Table 2: Recommended Storage Conditions for this compound in DMSO

| Storage Condition | Duration | Recommendation | Source(s) |

| -20°C | Short to Medium-Term (up to 1 month) | Recommended for routine use. | [4][5] |

| -80°C | Long-Term (up to 6 months) | Recommended for archival storage. | [4] |

| Room Temperature | Short Periods | While many compounds are stable for short periods, it is not recommended for storage. | [6] |

Note: While one source suggests that the solid form of (±)-blebbistatin is stable for ≥4 years at -20°C, this does not apply to solutions in DMSO.[2] For optimal results, it is advisable to use stock solutions within the recommended timeframes.

Photostability

A critical factor affecting the stability of blebbistatin is its sensitivity to light, particularly in the blue and ultraviolet (UV) regions of the spectrum.

-

Photoinactivation: Exposure to light, especially between 450-490 nm, can lead to the degradation of the blebbistatin molecule, rendering it inactive.[1][2]

-

Phototoxicity: The degradation products of blebbistatin have been shown to be cytotoxic, which can lead to artifacts in cell-based assays, particularly in fluorescence microscopy applications.[2]

It is imperative to protect this compound solutions from light at all stages of preparation, storage, and use.

Mechanism of Action and Signaling Pathway Context